molecular formula C12H11N3S B3198291 4-Indolinylpyrimidine-2-thiol CAS No. 1011408-63-1

4-Indolinylpyrimidine-2-thiol

Cat. No.: B3198291
CAS No.: 1011408-63-1
M. Wt: 229.3 g/mol
InChI Key: OHNDPTMGOCAWQW-UHFFFAOYSA-N
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Description

4-Indolinylpyrimidine-2-thiol is a heterocyclic compound that combines an indole moiety with a pyrimidine ring, featuring a thiol group at the second position of the pyrimidine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Mechanism of Action

Target of Action

4-Indolinylpyrimidine-2-thiol is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The primary targets of pyrimidines are certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in their expression and activities . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of these inflammatory mediators .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis and metabolism of purines and pyrimidines . De novo purine and pyrimidine biosynthetic pathways are highly conserved in nature and proceed via two conceptually different biochemical strategies: The purine ring is built on PRPP. The pyrimidine ring is synthesized first, and PRPP is the source for the ribose 5-P added to the pyrimidine ring .

Result of Action

The result of the action of this compound is the inhibition of the expression and activities of certain vital inflammatory mediators . This leads to potent anti-inflammatory effects, as evidenced by a large number of pyrimidines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Indolinylpyrimidine-2-thiol typically involves the reaction of substituted acetophenones with indole-3-aldehyde to form chalcones, which are then reacted with thiourea to yield the desired pyrimidine derivatives . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating under reflux to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Indolinylpyrimidine-2-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at positions 2 and 4.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

4-Indolinylpyrimidine-2-thiol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Indolinylpyrimidine-2-thiol stands out due to its unique combination of an indole and pyrimidine ring with a thiol group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

6-(2,3-dihydroindol-1-yl)-1H-pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3S/c16-12-13-7-5-11(14-12)15-8-6-9-3-1-2-4-10(9)15/h1-5,7H,6,8H2,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHNDPTMGOCAWQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=CC=NC(=S)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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